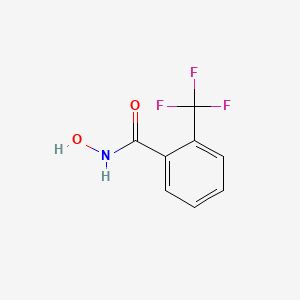

N-hydroxy-2-(trifluoromethyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-hydroxy-2-(trifluoromethyl)benzamide is an organic compound characterized by the presence of a trifluoromethyl group attached to a benzamide structure. This compound is notable for its unique chemical properties, which make it valuable in various scientific and industrial applications. The trifluoromethyl group imparts significant electron-withdrawing effects, enhancing the compound’s reactivity and stability.

Mechanism of Action

Target of Action

It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors , which could suggest a similar mechanism for N-hydroxy-2-(trifluoromethyl)benzamide.

Mode of Action

It is known that similar compounds can interact with their targets and cause changes at the molecular level

Biochemical Pathways

Similar compounds have been found to possess various biological activities, affecting a wide range of pathways .

Result of Action

Similar compounds have been found to possess various biological activities, suggesting that this compound may have similar effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

-

Hydroxylation of 2-(trifluoromethyl)benzonitrile: : One common method involves the hydroxylation of 2-(trifluoromethyl)benzonitrile. This reaction typically uses hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction proceeds under mild conditions, often at room temperature, yielding N-hydroxy-2-(trifluoromethyl)benzamide.

-

Direct Amidation: : Another synthetic route involves the direct amidation of 2-(trifluoromethyl)benzoic acid with hydroxylamine. This reaction can be catalyzed by coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and proceeds under mild to moderate conditions.

Industrial Production Methods

Industrial production of this compound typically involves large-scale hydroxylation processes. These processes are optimized for high yield and purity, often employing continuous flow reactors to maintain consistent reaction conditions and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

-

Oxidation: : N-hydroxy-2-(trifluoromethyl)benzamide can undergo oxidation reactions, often forming N-oxide derivatives. Common oxidizing agents include hydrogen peroxide and peracids.

-

Reduction: : Reduction of this compound can lead to the formation of the corresponding amine. Reducing agents such as lithium aluminum hydride (LiAlH4) are typically used.

-

Substitution: : The trifluoromethyl group can participate in nucleophilic substitution reactions. For example, nucleophiles like amines or thiols can replace the trifluoromethyl group under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, peracids

Reduction: Lithium aluminum hydride, sodium borohydride

Substitution: Amines, thiols, under basic or acidic conditions

Major Products

Oxidation: N-oxide derivatives

Reduction: Corresponding amine

Substitution: Various substituted benzamides

Scientific Research Applications

Chemistry

In chemistry, N-hydroxy-2-(trifluoromethyl)benzamide is used as a building block for synthesizing more complex molecules. Its unique reactivity due to the trifluoromethyl group makes it valuable in the development of new synthetic methodologies.

Biology

In biological research, this compound is studied for its potential as an enzyme inhibitor. The trifluoromethyl group can enhance binding affinity to certain enzymes, making it a candidate for drug development.

Medicine

This compound has potential applications in medicinal chemistry, particularly in the design of new pharmaceuticals. Its ability to interact with biological targets makes it a promising lead compound for developing new drugs.

Industry

In the industrial sector, this compound is used in the production of agrochemicals and specialty chemicals. Its stability and reactivity make it suitable for various industrial processes.

Comparison with Similar Compounds

Similar Compounds

N-hydroxybenzamide: Lacks the trifluoromethyl group, resulting in different reactivity and stability.

2-(trifluoromethyl)benzamide: Lacks the hydroxyl group, affecting its ability to participate in certain reactions.

N-hydroxy-4-(trifluoromethyl)benzamide: Similar structure but with the trifluoromethyl group in a different position, leading to different chemical properties.

Uniqueness

N-hydroxy-2-(trifluoromethyl)benzamide is unique due to the combined presence of the hydroxyl and trifluoromethyl groups. This combination imparts distinct reactivity and stability, making it valuable in various applications that other similar compounds may not be suitable for.

Biological Activity

N-hydroxy-2-(trifluoromethyl)benzamide is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article summarizes the biological activity of this compound, focusing on its synthesis, mechanisms of action, and various biological evaluations.

1. Chemical Structure and Properties

This compound features a trifluoromethyl group, which significantly influences its biological activity. The trifluoromethyl group is known to enhance lipophilicity and biological potency, making compounds more effective as enzyme inhibitors or receptor ligands .

2. Synthesis

The synthesis of this compound typically involves the reaction of 2-(trifluoromethyl)benzoic acid with hydroxylamine hydrochloride in the presence of a suitable coupling agent. This method allows for the introduction of the hydroxylamine moiety, which is crucial for the compound's biological activity.

3.1 Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance, research indicated that derivatives of this compound showed promising IC50 values against human breast cancer (MCF-7) and lung adenocarcinoma (A-549) cell lines, with values reported as low as 6.40 µg/mL . The mechanism appears to involve apoptosis induction characterized by cell shrinkage and chromatin condensation.

| Cell Line | IC50 Value (µg/mL) |

|---|---|

| MCF-7 | 22.09 |

| A-549 | 6.40 |

3.2 Antioxidant Activity

In addition to its anticancer properties, this compound has been evaluated for its antioxidant potential. In vitro assays demonstrated significant scavenging activities against various radicals, including DPPH and hydrogen peroxide, suggesting its role as a potential therapeutic agent in oxidative stress-related diseases .

3.3 Enzyme Inhibition

The compound has also been studied for its ability to inhibit specific enzymes. Its trifluoromethyl group enhances binding affinity to certain targets, making it a candidate for drug development aimed at enzyme inhibition. For example, structure-activity relationship (SAR) studies have shown that modifications to the benzamide structure can lead to improved inhibitory effects on acetylcholinesterase (AChE), a critical target in neurodegenerative diseases .

4.1 Cytotoxicity Study

A detailed evaluation was conducted on the cytotoxic effects of this compound derivatives on K-562 human myeloid leukemia cells. The results indicated that several synthesized compounds exhibited strong cytotoxic effects, leading to significant cellular disintegration and apoptosis markers .

4.2 Inhibition of Acetylcholinesterase

In a comparative study against established drugs like rivastigmine, this compound derivatives were found to possess comparable or superior inhibitory effects on AChE and butyrylcholinesterase (BuChE). The selectivity index calculated from IC50 values indicated that certain derivatives could be more effective than existing treatments for Alzheimer's disease .

5. Conclusion

This compound represents a promising scaffold in drug discovery due to its diverse biological activities, particularly in anticancer and neuroprotective applications. Ongoing research into its mechanism of action and optimization of its structure could lead to the development of new therapeutic agents.

Properties

IUPAC Name |

N-hydroxy-2-(trifluoromethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F3NO2/c9-8(10,11)6-4-2-1-3-5(6)7(13)12-14/h1-4,14H,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABUFZJGWTQHXTI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NO)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F3NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.